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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the preclinical safety and toxicology profile of
co-codaprin, a widely used combination analgesic. Co-codaprin consists of two active
pharmaceutical ingredients: codeine phosphate, a mild opioid analgesic, and aspirin
(acetylsalicylic acid), a non-steroidal anti-inflammatory drug (NSAID). The preclinical
assessment of such combination products relies heavily on the toxicological profiles of its
individual components, as well as potential synergistic or additive effects. This guide
synthesizes available nonclinical data to present a comprehensive overview for the scientific
community.

Executive Summary

The preclinical toxicological profile of co-codaprin is a composite of the known effects of its
constituents, codeine and aspirin. For codeine, the primary concerns are related to its opioid
activity, including central nervous system (CNS) and respiratory depression, and the potential
for physical dependence.[1] For aspirin, the main toxicities observed in preclinical studies
include gastrointestinal damage and significant developmental and reproductive effects,
particularly teratogenicity in rodent models.[2][3][4] Genotoxicity and carcinogenicity studies for
both compounds have generally not revealed significant cause for concern at therapeutic-
relevant exposures.[1][2] This guide will detail the specific findings from acute, repeat-dose,
genetic, and developmental toxicology studies for each component.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b167000?utm_src=pdf-interest
https://www.benchchem.com/product/b167000?utm_src=pdf-body
https://www.benchchem.com/product/b167000?utm_src=pdf-body
https://www.benchchem.com/product/b167000?utm_src=pdf-body
https://assets.hpra.ie/products/Human/37008/Public_AR_PA22871-020-001_19032024093157.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2013/203697Orig1s000PharmR.pdf
https://www.researchgate.net/publication/10669975_Comparison_of_developmental_toxicology_of_aspirin_ASA_in_rats_using_selected_dosing_paradigms
https://pubmed.ncbi.nlm.nih.gov/12852481/
https://assets.hpra.ie/products/Human/37008/Public_AR_PA22871-020-001_19032024093157.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2013/203697Orig1s000PharmR.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Toxicology of Codeine Phosphate

Codeine is an opioid receptor agonist primarily used for its analgesic and antitussive
properties.[5][6] Its effects are largely mediated by its conversion to morphine via the
cytochrome P450 2D6 (CYP2D6) enzyme.[7][8]

Acute Toxicity

Acute toxicity studies are designed to assess the effects of a single, high-dose exposure to a
substance. For codeine, acute toxicity is characterized by classic opioid-related symptoms. The
median lethal dose (LD50) varies by species and administration route.

Table 1: Acute Toxicity of Codeine (LD50 Values)

. Route of
Species . . LD50 (mg/kg) Reference
Administration

(Eddy et al., 1968)

Mouse Oral 256 .

via[9]

(Eddy et al., 1968)
Mouse Intravenous 96 )

via[9]

(Eddy et al., 1968)
Mouse Subcutaneous 237 ]

via[9]

(Eddy et al., 1968)
Rat Oral 427

via[9]

(Eddy et al., 1968)
Rat Subcutaneous 253

via[9]

Note: Data is based on historical publications as cited in regulatory submissions.

Repeat-Dose Toxicity

Repeat-dose studies evaluate the effects of longer-term exposure. Studies conducted by the
National Toxicology Program (NTP) provide key insights into the chronic effects of codeine.

Table 2: Summary of Key Repeat-Dose Toxicity Studies with Codeine
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. Key Findings
) Species / NOAEL /
Study Duration . & Target Reference
Strain LOAEL
Organs

Mortalities and

decreased NTP (1996)
14-Day Study F344/N Rats . - .

body weight at via[10]

high doses.

Decreased body

] weight at the NTP (1996)
14-Day Study B6C3F1 Mice _ - )
highest dose via[10]
(22,500 ppm).
Testicular
degeneration,
lymphoid
ymp . NTP (1996)
13-Week Study F344/N Rats depletion - )
via[10]
(thymus),
forestomach
hyperplasia.
No evidence of
_ _ _ NTP (1996)
104-Week Study  Rats & Mice carcinogenic - (9]
via

activity.

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level.
Specific values were not detailed in the provided search results.

Genotoxicity

A standard battery of tests is used to assess the potential for a compound to damage genetic
material.

o Ames Test: Codeine was not mutagenic in the Salmonella typhimurium (Ames) assay.[1][10]

 In Vitro Chromosomal Aberration: Codeine was found to be clastogenic (cause chromosomal
aberrations) in cultured mammalian lymphocytes, but only in the presence of metabolic
activation.[10]
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 In Vivo Assays:In vivo studies in rats, including the micronucleus test and DNA damage
assays (in liver, stomach, and blood), were negative.[10] This suggests the positive in vitro
findings may not be toxicologically significant under physiological conditions.[10]

Carcinogenicity

Long-term (104-week) studies in rats and mice administered codeine in their feed showed no
evidence of carcinogenic activity.[1][9] However, in mice, an increase in thyroid gland follicular
cell hyperplasia was noted.[1]

Reproductive and Developmental Toxicology

« Fertility: Induction of physical dependence on codeine has been demonstrated in male
Sprague-Dawley rats.[1]

» Embryofetal Development: Codeine has demonstrated embryotoxic effects in rats and
developmental toxicity in mice, including an increased number of fetal resorptions.[1][11] It
was not found to be teratogenic in rabbits.[1]

Toxicology of Aspirin (Acetylsalicylic Acid)

Aspirin is an irreversible inhibitor of cyclooxygenase-1 and -2 (COX-1 and COX-2) enzymes,
which blocks the synthesis of prostaglandins.

Acute and Repeat-Dose Toxicity

The most common adverse effects associated with aspirin are gastrointestinal, including
abdominal pain, gastritis, and occult bleeding.[2] In repeat-dose animal studies, the primary
target organ is the gastrointestinal tract.

Genotoxicity

o Ames Test: Aspirin was not mutagenic in the Ames assay.[2]

« In Vitro Chromosomal Aberration: Aspirin induced chromosome aberrations in cultured
human fibroblasts.[2]

Carcinogenicity
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Administration of aspirin in the feed of rats for 68 weeks was not carcinogenic.[2] However, it is
noted that a modern carcinogenicity study would typically last for 104 weeks, limiting the value
of this older study.[2]

Reproductive and Developmental Toxicology

Aspirin and other salicylates have shown significant reproductive and developmental toxicity in
preclinical models.

 Fertility: Aspirin has been shown to inhibit ovulation in rats.[2]

o Embryofetal Development (Teratogenicity): This is the most significant preclinical finding for
aspirin.

o Studies in rodents have demonstrated that salicylates are teratogenic when administered
during early gestation.[2]

o Specific malformations induced in rats include ventricular septal defects (VSDs) and
midline defects.[4] In rabbits, diaphragmatic hernia, VSDs, and midline defects are
observed.[4]

o The timing of administration is critical. In single-dose studies in Sprague-Dawley rats,
these malformations were induced when aspirin was given on gestational days (GD) 9 and
10, with VSDs also noted after treatment on GD 11.[4]

o Doses used in these studies (e.g., 250 mg/kg/day in rats) are considerably higher than
standard human therapeutic doses.[2][3]

Experimental Protocols and Methodologies

Detailed protocols are crucial for the interpretation and replication of toxicology studies. Below
are representative methodologies for key study types.

Protocol: Rat Developmental Toxicity Study (Aspirin)

This protocol is based on studies designed to assess the teratogenic potential of aspirin.[4]

o Test System: Pregnant Sprague-Dawley (SD) or Wistar rats.
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Dose Administration: Oral gavage.
Study Design (Multiple Dosing Paradigm):

o Groups: Vehicle control group and at least three test groups (e.g., 50, 125, and 250
mg/kg/day).

o Dosing Period: Gestational Day (GD) 6 to 17, covering the critical period of
organogenesis.

Study Design (Single Dosing Paradigm):

o Groups: Vehicle control and multiple test groups with higher single doses (e.g., 250-1000
mg/kg).

o Dosing Period: Single dose administered on a specific day, such as GD 9, 10, or 11.
Endpoints and Observations:
o Maternal: Daily clinical observations, body weight, food consumption, mortality.

o At Term (GD 21): Uterine contents are examined for the number of corpora lutea,
implantations, resorptions, and live/dead fetuses.

o Fetal: Each fetus is weighed, sexed, and examined for external, visceral, and skeletal
malformations and variations.

Protocol: Standard Genotoxicity Battery

This represents a typical workflow for assessing the genotoxic potential of a compound like
codeine or aspirin.[12]

e In Vitro Gene Mutation Assay (Ames Test):
o Test System: Multiple strains of Salmonella typhimurium and Escherichia coli.

o Methodology: Bacteria are exposed to the test compound at various concentrations, both
with and without an external metabolic activation system (S9 mix from rat liver). The
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frequency of reverse mutations is measured.

e In Vitro Chromosomal Aberration Assay:

o Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or
Chinese Hamster Ovary (CHO) cells.

o Methodology: Cells are exposed to the test article for a short duration. Following exposure
and a recovery period, cells are harvested, and metaphase chromosomes are examined

microscopically for structural aberrations.
* In Vivo Micronucleus Test (Rodent):
o Test System: Mice or rats.

o Methodology: Animals are administered the test compound (typically one to three times).
Bone marrow is collected, and immature (polychromatic) erythrocytes are scored for the
presence of micronuclei, which are fragments of chromosomes left behind after cell

division.

Mechanistic Pathways and Workflows

Visualizing the mechanisms of action and experimental designs aids in understanding the
toxicological data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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